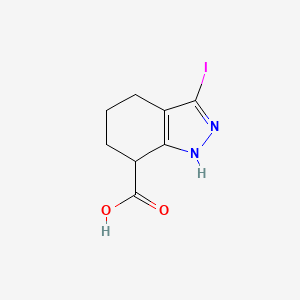

3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid

Description

3-Iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid is a bicyclic heterocyclic compound featuring a partially hydrogenated indazole core substituted with an iodine atom at the 3-position and a carboxylic acid group at the 7-position. Its molecular formula is C₈H₁₀IN₂O₂ (calculated molecular weight: 306.10 g/mol) .

Properties

Molecular Formula |

C8H9IN2O2 |

|---|---|

Molecular Weight |

292.07 g/mol |

IUPAC Name |

3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid |

InChI |

InChI=1S/C8H9IN2O2/c9-7-4-2-1-3-5(8(12)13)6(4)10-11-7/h5H,1-3H2,(H,10,11)(H,12,13) |

InChI Key |

NPIHZFOGLYKUTI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C(=NN2)I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available starting materials such as 4,5,6,7-tetrahydro-1H-indazole.

Carboxylation: The carboxylic acid group at the 7-position can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the functional groups.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Coupling agents such as carbodiimides or phosphonium salts.

Major Products

The major products formed from these reactions include substituted indazoles, amides, esters, and other functionalized derivatives, which are valuable intermediates in organic synthesis and drug development.

Scientific Research Applications

3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes and receptors.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

Pathways: It can modulate signaling pathways, enzyme activity, and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Derivatives

(a) 4,5,6,7-Tetrahydro-1H-Indazole-6-Carboxylic Acid

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- Key Differences : Lacks iodine and has the carboxylic acid at the 6-position instead of 6. This positional isomerism affects hydrogen-bonding patterns and solubility.

(b) 1H-Indazole-7-Carboxylic Acid

- Molecular Formula : C₈H₆N₂O₂

- Molecular Weight : 162.15 g/mol

- Key Differences: Aromatic indazole core (non-hydrogenated) without iodine. The absence of the tetrahydro ring reduces steric hindrance and increases planarity, influencing binding affinity in biological systems.

(c) Methyl 3-Iodo-4,5,6,7-Tetrahydro-1H-Indazole-6-Carboxylate

Iodo-Substituted Heterocycles

(a) 5-Iodo-7H-Pyrrolo[2,3-d]Pyrimidine

- Molecular Formula : C₆H₅IN₄

- Molecular Weight : 260.03 g/mol

- Key Differences : Pyrrolopyrimidine core instead of indazole. The nitrogen-rich structure alters electronic properties and reactivity in nucleophilic substitutions.

(b) 3-Iodo-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylic Acid Methyl Ester

- Molecular Formula : C₁₀H₈IN₃O₂

- Molecular Weight : 329.10 g/mol

- Key Differences : Pyrrolopyridine core with a methyl ester. The fused five-membered ring system confers distinct π-stacking capabilities compared to the tetrahydroindazole scaffold.

(c) 3-Iodo-4-Methyl-1H-Indazole

Non-Indazole Iodo-Heterocycles

(a) 3-Iodo-4,5-Pyridazinedicarboxylic Acid Diethyl Ester

- Molecular Formula : C₁₀H₁₁IN₂O₄

- Molecular Weight : 350.11 g/mol

- Key Differences : Pyridazine core with two ester groups. The six-membered ring with adjacent nitrogen atoms increases electron deficiency, favoring radical reactions .

(b) 5-(3-Iodo-4,5-Dimethoxy-Phenyl)-3-[2-(3-Iodo-4,5-Dimethoxy-Phenyl)-Vinyl]-4,5-Dihydro-Pyrazole-1-Carbaldehyde

Molecular Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Core Structure |

|---|---|---|---|

| Target Compound | 306.10 | Iodo, Carboxylic Acid | Tetrahydroindazole |

| 4,5,6,7-Tetrahydro-1H-Indazole-6-Carboxylic Acid | 166.18 | Carboxylic Acid | Tetrahydroindazole |

| 1H-Indazole-7-Carboxylic Acid | 162.15 | Carboxylic Acid | Indazole |

| Methyl 3-Iodo-1H-Indole-6-Carboxylate | 301.08 | Iodo, Methyl Ester | Indole |

Research Implications

The structural uniqueness of 3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid positions it as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitors or protease modulators. Its hydrogenated ring system reduces metabolic instability compared to aromatic indazoles , while the iodine atom facilitates late-stage diversification .

Biological Activity

3-Iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid is a compound belonging to the indazole family, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

The molecular formula of 3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid is with a molecular weight of 263.08 g/mol. The compound features an indazole core with an iodine substituent, which enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | C7H10IN3 |

| Molecular Weight | 263.08 g/mol |

| IUPAC Name | 3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid |

| InChI Key | YXYIFUOYRJXBSZ-UHFFFAOYSA-N |

Biological Activities

Research indicates that indazole derivatives exhibit a broad spectrum of biological activities including:

- Anticancer Activity : Compounds in the indazole family have shown promise in inhibiting cancer cell proliferation. Specifically, the presence of iodine may enhance the compound's ability to interact with cellular targets involved in tumor growth.

- Antimicrobial Properties : Studies suggest that 3-iodo-4,5,6,7-tetrahydro-1H-indazole derivatives possess significant antibacterial and antifungal activities. These effects are attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways. It may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

The mechanisms through which 3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Cell Signaling Modulation : It can interfere with signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : The iodine atom may facilitate the generation of ROS, leading to oxidative stress in cancer cells.

Case Studies

Several studies have explored the biological activity of indazole derivatives:

- Anticancer Studies : A study published in Molecules demonstrated that indazole derivatives could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .

- Antimicrobial Research : Research highlighted in Journal of Medicinal Chemistry indicated that certain indazole compounds exhibited potent activity against drug-resistant bacterial strains .

- Anti-inflammatory Effects : A recent investigation reported that indazole derivatives reduced inflammation markers in animal models of arthritis .

Comparative Analysis

When compared to similar compounds lacking the iodine atom or possessing different substituents, 3-iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid shows enhanced reactivity and biological activity.

| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 3-Iodo-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid | High | Moderate | High |

| 4,5,6,7-Tetrahydro-1H-indazol-7-amine | Moderate | Low | Moderate |

| 3-Iodo-1H-indazole | Low | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.